molecular formula C5H14ClNO2 B2534394 2-Aminopentane-1,5-diol hydrochloride CAS No. 21926-01-2; 2408957-37-7

2-Aminopentane-1,5-diol hydrochloride

Cat. No.: B2534394
CAS No.: 21926-01-2; 2408957-37-7
M. Wt: 155.62
InChI Key: FJUQDCLIHFYKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminopentane-1,5-diol hydrochloride is the hydrochloride salt of a valuable C 5 -chiral amino diol. The compound features both amino and primary hydroxyl functional groups, making it a versatile chiral building block and synthetic intermediate for complex organic molecules, including pharmaceuticals and other biologically active compounds . Its molecular formula is C 5 H 13 NO 2 for the free base, with a molecular weight of 119.16 g/mol . The hydrochloride salt form (CAS 21926-01-2) offers improved stability and handling properties. Research Value and Applications The core research value of this compound lies in its application in asymmetric synthesis. The molecule contains a chiral center at the second carbon atom, meaning it can exist as (R)- and (S)- enantiomers, each with distinct properties in stereoselective reactions . Researchers highly value such chiral building blocks for constructing molecular architectures with precise three-dimensional control. In chemical biology, the molecule's ability to form hydrogen bonds via its amino and hydroxyl groups allows for potential interactions with biological targets like enzymes and receptors, making it a subject of interest for investigating biochemical pathways . Handling and Safety This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21926-01-2; 2408957-37-7

Molecular Formula

C5H14ClNO2

Molecular Weight

155.62

IUPAC Name

2-aminopentane-1,5-diol;hydrochloride

InChI

InChI=1S/C5H13NO2.ClH/c6-5(4-8)2-1-3-7;/h5,7-8H,1-4,6H2;1H

InChI Key

FJUQDCLIHFYKSL-UHFFFAOYSA-N

SMILES

C(CC(CO)N)CO.Cl

solubility

not available

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Aminopentane 1,5 Diol Hydrochloride

Traditional Chemical Synthesis Pathways

Traditional organic synthesis provides a robust toolbox for the construction of 2-Aminopentane-1,5-diol (B1267231) hydrochloride. These methods often involve multi-step sequences that allow for the precise installation of the required functional groups.

Reduction of Keto Compound Precursors

One of the most common strategies for the synthesis of amines is the reductive amination of a corresponding keto precursor. jocpr.comrsc.orgorganic-chemistry.org In the context of 2-Aminopentane-1,5-diol, a plausible precursor would be 1,5-dihydroxypentan-2-one. This pathway involves the reaction of the ketone with an amine, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine or enamine, which is then reduced to the desired amine.

The reaction typically proceeds in two steps, which can often be combined in a one-pot procedure. jocpr.com The initial step is the nucleophilic addition of the amine to the carbonyl group of the ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. The subsequent reduction of the imine is a critical step, and various reducing agents can be employed. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org For industrial applications, catalytic hydrogenation is often preferred.

A key challenge in this approach is controlling the selectivity of the amination process, as over-alkylation can lead to the formation of secondary and tertiary amines. libretexts.org The use of a large excess of the aminating agent can help to favor the formation of the primary amine.

Table 1: Reductive Amination of 1,5-dihydroxypentan-2-one

StepReactantsReagents/CatalystsIntermediate/ProductKey Considerations
1. Imine Formation1,5-dihydroxypentan-2-one, AmmoniaMildly acidic or basic conditions1,5-dihydroxypentan-2-imineEquilibrium reaction; removal of water drives the reaction forward.
2. Reduction1,5-dihydroxypentan-2-imineNaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst (e.g., Ni, Pd, Pt)2-Aminopentane-1,5-diolChoice of reducing agent depends on functional group tolerance and desired stereoselectivity.
3. Salt Formation2-Aminopentane-1,5-diolHydrochloric acid (HCl)2-Aminopentane-1,5-diol hydrochlorideIsolation and purification of the final product.

Derivatization from Amino Alcohol Starting Materials

Another synthetic strategy involves the modification of a pre-existing, structurally related amino alcohol. This approach can be particularly advantageous if a suitable chiral amino alcohol is readily available, allowing for the synthesis of stereochemically defined products. For instance, a starting material such as a protected glutamic acid or a derivative thereof could be envisioned as a precursor.

The synthesis could proceed through the reduction of the carboxylic acid functionalities of a protected amino acid to the corresponding diol. For example, the carboxylic acid groups can be converted to esters, which are then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). It is crucial that the amino group is appropriately protected during this reduction step to prevent undesired side reactions.

This method offers the potential for high stereochemical control, as the chirality of the starting amino acid is transferred to the final product. The choice of protecting groups for the amine is critical and will be discussed in a later section.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups, including oximes, to amines. encyclopedia.pubmdpi.com This approach is highly relevant for the synthesis of this compound, starting from the corresponding oxime of 1,5-dihydroxypentan-2-one.

The synthesis of the oxime precursor is typically straightforward, involving the reaction of 1,5-dihydroxypentan-2-one with hydroxylamine. The subsequent catalytic hydrogenation of the oxime can be achieved using various catalyst systems. Commonly employed catalysts include platinum- or palladium-based catalysts, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), as well as Raney nickel. encyclopedia.pubmdpi.com

The reaction conditions, such as hydrogen pressure, temperature, and solvent, can significantly influence the efficiency and selectivity of the hydrogenation. In some cases, the presence of an acid or a base can affect the reaction outcome. A challenge in oxime hydrogenation can be the potential for the formation of side products, such as hydroxylamines, through partial reduction. nih.govresearchgate.net Careful optimization of the reaction conditions and catalyst selection is therefore essential to achieve a high yield of the desired primary amine.

Table 2: Catalytic Hydrogenation of 1,5-dihydroxypentan-2-one Oxime

ReactantCatalystHydrogen PressureSolventProductPotential Byproducts
1,5-dihydroxypentan-2-one oximeRaney Nickel50-100 atmMethanol/Ammonia2-Aminopentane-1,5-diolSecondary amines
1,5-dihydroxypentan-2-one oximePalladium on Carbon (Pd/C)1-5 atmEthanol/Acetic Acid2-Aminopentane-1,5-diolHydroxylamine
1,5-dihydroxypentan-2-one oximePlatinum(IV) Oxide (PtO₂)1-3 atmAcetic Acid2-Aminopentane-1,5-diol-

Ammonolysis Routes

Ammonolysis involves the reaction of a substrate with ammonia, leading to the displacement of a leaving group and the formation of an amine. amazonaws.com For the synthesis of 2-Aminopentane-1,5-diol, a suitable substrate would be a pentanediol (B8720305) derivative bearing a good leaving group at the C2 position, such as a halide (e.g., 2-bromo-1,5-pentanediol).

This reaction, often referred to as Hoffmann's ammonolysis when applied to alkyl halides, typically requires elevated temperatures and pressures and is carried out in a sealed vessel. uchicago.edu A major drawback of this method is the lack of selectivity, as the initially formed primary amine can further react with the starting material to produce secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org To mitigate this, a large excess of ammonia is often used to increase the probability of the alkyl halide reacting with ammonia rather than the product amine.

While conceptually simple, the challenges associated with controlling the selectivity of ammonolysis often make it a less preferred method for the synthesis of primary amines in a laboratory setting, especially for complex molecules.

Strategic Application of Protecting and Deprotecting Groups

In many of the synthetic pathways described above, the use of protecting groups is essential to ensure the desired reactivity and prevent unwanted side reactions. organic-chemistry.orgwikipedia.orgdiva-portal.org Given that 2-Aminopentane-1,5-diol contains three reactive functional groups (one amino and two hydroxyl groups), a well-designed protecting group strategy is crucial for a successful synthesis.

The hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or as acetals if they are in a 1,2- or 1,3-relationship, which is not the case here. The amino group is commonly protected as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, or as an amide. acs.org

An effective protecting group strategy relies on the principle of orthogonality, where different protecting groups can be removed under specific conditions without affecting others. organic-chemistry.org For example, a benzyl ether protecting a hydroxyl group can be removed by hydrogenolysis, while a Boc group protecting the amine can be removed under acidic conditions. This allows for the selective deprotection and subsequent modification of specific functional groups within the molecule.

In the synthesis of this compound, one might protect the two hydroxyl groups as silyl ethers and the amino group as a Cbz group. After the desired carbon skeleton is assembled, the Cbz group can be removed by catalytic hydrogenation, which would also be compatible with the silyl ethers. Subsequent treatment with acid would then remove the silyl ethers and form the hydrochloride salt of the final product.

Table 3: Common Protecting Groups for Amines and Alcohols

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Aminetert-ButoxycarbonylBocBoc₂O, baseStrong acid (e.g., TFA, HCl)
AmineBenzyloxycarbonylCbz or ZCbz-Cl, baseCatalytic hydrogenation (H₂/Pd-C)
AlcoholBenzyl etherBnBenzyl bromide, baseCatalytic hydrogenation (H₂/Pd-C)
Alcoholtert-Butyldimethylsilyl etherTBDMS or TBSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF), acid

Biocatalytic Synthesis Methodologies for Chiral Aminodiols (General Approaches Applicable to Related Structures)

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. rsc.orgfrontiersin.orgresearchgate.net For the synthesis of chiral aminodiols, enzymes such as transaminases and dehydrogenases are particularly relevant.

Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or alanine) to a carbonyl acceptor. rsc.orgfrontiersin.orgresearchgate.net This allows for the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity.

A chemoenzymatic approach to a related compound, (2S,3S)-2-aminopentane-1,3-diol, has been demonstrated, which highlights the potential of this methodology. nih.gov This synthesis utilized a transketolase to produce a chiral α-hydroxy ketone, which was then aminated using an ω-transaminase. A similar strategy could be envisioned for 2-Aminopentane-1,5-diol, starting from a suitable keto-diol precursor.

Amine dehydrogenases (AmDHs) represent another class of enzymes capable of reductive amination. They utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to reduce an imine formed in situ from a ketone and ammonia. The development of engineered AmDHs has expanded the substrate scope of these enzymes, making them valuable tools for the synthesis of a variety of chiral amines.

The primary advantage of biocatalytic methods is the potential to produce enantiomerically pure compounds, which is often challenging to achieve through traditional chemical synthesis without the use of chiral auxiliaries or catalysts.

Table 4: Key Enzymes in Biocatalytic Aminodiol Synthesis

Enzyme ClassCofactorReaction TypeSubstrateProductKey Advantages
ω-Transaminase (ω-TA)Pyridoxal-5'-phosphate (PLP)Asymmetric aminationProchiral ketoneChiral amineHigh enantioselectivity, no need for external cofactor regeneration with a suitable amine donor.
Amine Dehydrogenase (AmDH)NAD(P)HReductive aminationKetone, AmmoniaChiral amineHigh atom economy, uses ammonia directly.

Enzyme-Mediated Transformations (e.g., Transketolase, ω-Transaminase Systems)

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis for producing chiral amines and aminodiols, offering high selectivity under mild reaction conditions. nih.govmdpi.com Key enzymes in the synthesis of such compounds include transketolases (TK) and ω-transaminases (ω-TA). researchgate.net

A notable two-step enzymatic approach involves the use of a transketolase and an ω-transaminase. mdpi.com In the first step, an engineered transketolase catalyzes the asymmetric carbon-carbon bond formation. For instance, an engineered Escherichia coli transketolase (D469T) can be used for the synthesis of a dihydroxyketone intermediate from achiral substrates. researchgate.netacs.org

Following the transketolase-catalyzed reaction, an ω-transaminase is employed to convert the keto group of the intermediate into a chiral amino group. mdpi.com ω-Transaminases are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that transfer an amino group from an amino donor to a ketone acceptor. nih.gov A key advantage of ω-TAs is their ability to act on substrates lacking a carboxyl group, making them ideal for the synthesis of chiral amines. mdpi.com An ω-transaminase from Chromobacterium violaceum (DSM30191) has been successfully used to convert the dihydroxyketone product from the transketolase step into the desired chiral aminodiol, using an inexpensive amine donor like isopropylamine. researchgate.netacs.org

The mechanism of ω-TA-catalyzed transamination follows a ping-pong bi-bi kinetic model. The PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts the amino group from a donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. This intermediate then transfers the amino group to the ketone substrate, regenerating the PLP for the next catalytic cycle. mdpi.com

Enzyme SystemRole in SynthesisExample
Transketolase (TK) Catalyzes asymmetric carbon-carbon bond formation to create a chiral ketone intermediate.Engineered E. coli transketolase (D469T) for the synthesis of (3S)-1,3-dihydroxypentan-2-one. researchgate.netacs.org
ω-Transaminase (ω-TA) Catalyzes the stereoselective amination of the ketone intermediate to form the final aminodiol product.ω-Transaminase from Chromobacterium violaceum for the conversion to (2S,3S)-2-aminopentane-1,3-diol. researchgate.netacs.org

Multi-Enzymatic Cascade Reactions and Pathway Engineering

Multi-enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot without isolating intermediates, offer significant advantages for complex syntheses. nih.gov These cascades can improve efficiency, reduce waste, and overcome unfavorable thermodynamic equilibria. nih.govrug.nl The design of artificial synthetic cascades allows for the production of complex molecules from simple precursors. rug.nl

In the context of aminodiol synthesis, a transketolase and a transaminase can be coupled in a one-pot cascade. researchgate.net This approach mimics natural metabolic pathways and streamlines the production process. nih.govmdpi.com Such in vitro cascades provide new avenues for efficient cofactor regeneration, which is often a critical and costly aspect of biocatalysis. rug.nl

The successful implementation of a multi-enzyme cascade requires careful consideration of various factors, including the compatibility of reaction conditions for all enzymes involved, potential enzyme inhibition by substrates or products, and the optimization of enzyme ratios. mdpi.com

Cascade TypeDescriptionRelevance to Aminodiol Synthesis
Linear Cascade Sequential enzymatic reactions where the product of one step is the substrate for the next.A transketolase reaction followed by a transaminase reaction to produce the aminodiol. mdpi.com
Orthogonal Cascade The main reaction is coupled with a second reaction to remove a by-product, shifting the equilibrium. rug.nlmdpi.comA dehydrogenase could be used to remove the ketone by-product of the transaminase reaction.
Parallel, Interconnected Cascade Two separate reactions are linked by complementary cofactor requirements, often for cofactor recycling. rug.nlA cofactor regenerating enzyme is coupled to the main transaminase reaction.

Asymmetric Synthesis and Enantioselective Control

The production of enantiomerically pure compounds is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. yale.edu Biocatalysis is particularly well-suited for asymmetric synthesis due to the inherent stereoselectivity of enzymes. nih.govnih.gov

In the synthesis of aminodiols, enantioselective control is achieved through the use of stereoselective enzymes. nih.gov For example, ω-transaminases can be selected to produce either the (R)- or (S)-enantiomer of an amine. mdpi.com This allows for the targeted synthesis of the desired stereoisomer of 2-aminopentane-1,5-diol. The choice of the specific ω-transaminase is critical, as different enzymes can exhibit different stereoselectivities for the same substrate. researchgate.net

Dual enantioselective control is an advanced strategy where both enantiomers of a target compound can be synthesized from the same starting material by using different chiral catalysts or ligands. nih.gov While more commonly applied in traditional organic synthesis, the principles can be adapted to biocatalysis by using enantiocomplementary enzymes. researchgate.net

The stereochemical outcome of the enzymatic reaction is a key focus. For example, the amination of 2-methylcyclohexanone (B44802) with an ω-transaminase from Chromobacterium violaceum results in the (1S)-amine with a high degree of selectivity for the cis-isomer. researchgate.net This level of control is a significant advantage of enzymatic methods over traditional chemical synthesis.

Process Optimization in Biocatalytic Conversions

To make biocatalytic processes economically viable on an industrial scale, rigorous process optimization is necessary. dovepress.com Key factors that influence the efficiency of biocatalytic reactions include substrate and product concentrations, enzyme stability, temperature, and pH. researchgate.netmdpi.com

Optimization strategies often involve a multi-parameter approach. For the synthesis of aminodiols using a transketolase/ω-transaminase system, microwell-scale experiments can be used for rapid characterization and optimization of each reaction step. researchgate.net This high-throughput approach allows for the efficient screening of various parameters, such as buffer composition, cofactor concentrations, and enzyme ratios. mdpi.com

The development of robust and stable enzyme variants through protein engineering is also a key aspect of process optimization. dovepress.com Engineered enzymes can exhibit improved activity, stability, and substrate scope, leading to more efficient and cost-effective manufacturing processes. dovepress.com

ParameterOptimization GoalExample Strategy
Temperature & pH Maximize enzyme activity and stability.Screening a range of pH and temperature values for each enzyme in the cascade. mdpi.com
Substrate/Cofactor Concentration Achieve high conversion rates and yields while minimizing costs. mdpi.comIterative optimization of substrate and cofactor concentrations. nih.gov
Enzyme Ratio Balance the reaction rates in a multi-enzyme system to prevent the accumulation of intermediates.Adjusting enzyme concentrations based on their specific activities. mdpi.com
Enzyme Stability Enhance the operational lifetime of the biocatalyst.Enzyme immobilization or the use of thermophilic enzymes. mdpi.comdovepress.com

Industrial Scale Synthesis Considerations

Scaling up a biocatalytic process from the laboratory to an industrial scale presents a unique set of challenges. While microwell-scale experiments provide valuable data for initial process design, the kinetics and mass transfer characteristics can differ significantly in large-scale reactors. researchgate.net Therefore, a multidisciplinary approach that integrates biocatalysis, process engineering, and kinetic modeling is essential for successful scale-up. researchgate.netacs.org

One of the primary considerations is the choice of reactor configuration. Stirred-tank reactors are commonly used for batch processes, but continuous flow reactors, such as packed-bed or membrane reactors, can offer advantages in terms of productivity and process control. mdpi.comdtu.dk The use of immobilized enzymes is particularly well-suited for continuous processes, as it simplifies downstream processing and allows for the reuse of the biocatalyst. mdpi.com

Downstream processing, which involves the isolation and purification of the final product, is another critical aspect of industrial-scale synthesis. The hydrophilic nature of aminodiols can make their extraction and purification challenging, potentially leading to lower isolated yields compared to reaction conversions. nih.gov The development of efficient and scalable purification strategies is therefore a key area of focus.

Integration of Green Chemistry Principles in Aminodiol Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Biocatalysis is inherently aligned with many of these principles, as enzymes operate under mild conditions (e.g., ambient temperature and pressure, neutral pH) and in aqueous media, reducing the need for harsh solvents and reagents. nih.govmdpi.com

The 12 principles of green chemistry provide a guide for developing more sustainable synthetic routes. nih.gov The enzymatic synthesis of aminodiols adheres to several of these principles:

Prevention of Waste: One-pot cascade reactions minimize waste by reducing the number of unit operations and purification steps. rug.nl

Atom Economy: Enzymatic reactions are often highly specific, leading to fewer by-products and higher atom economy.

Less Hazardous Chemical Syntheses: Biocatalytic methods avoid the use of toxic reagents and solvents often employed in traditional organic synthesis. researchgate.net

Use of Renewable Feedstocks: While not always the case, biocatalysis is well-suited for the use of renewable starting materials.

Catalysis: Enzymes are highly efficient and selective catalysts that can be used in small quantities. nih.gov

Solvent selection is a key aspect of green chemistry. The use of water as a reaction medium in most biocatalytic processes is a major advantage. mdpi.com In cases where organic solvents are required, the selection of "green solvents" with low toxicity and environmental impact is preferred. researchgate.net Solvent-free synthesis is another approach that aligns with green chemistry principles. mdpi.comrasayanjournal.co.in

Elucidation of Chemical Reactivity and Transformation Profiles of 2 Aminopentane 1,5 Diol Hydrochloride

Fundamental Reaction Categories and Their Mechanisms

The presence of both primary and secondary hydroxyl groups in 2-aminopentane-1,5-diol (B1267231) allows for a variety of oxidation outcomes. The selective oxidation of one hydroxyl group over the other, and over the amino group, is a significant synthetic challenge.

Selective oxidation of the primary hydroxyl group in amino diols to a carboxylic acid can be achieved using methods like those mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). qualitas1998.net In the presence of a co-oxidant such as sodium hypochlorite (B82951) (NaOCl), TEMPO can selectively oxidize primary alcohols. qualitas1998.net This methodology has been successfully applied to aliphatic methylamino diols. qualitas1998.net For benzylic amino diols, heterogeneous TEMPO catalysts have shown greater selectivity. qualitas1998.net Enzymatic approaches using flavoprotein alcohol oxidases also offer a pathway for the selective double oxidation of diols to form hydroxy acids or lactones, utilizing molecular oxygen as the oxidant. nih.gov

The general mechanism for TEMPO-mediated oxidation involves the formation of a more potent oxidizing agent, the N-oxoammonium ion, which is the active oxidant of the alcohol. The reaction typically proceeds under mild, slightly basic conditions.

For the selective oxidation of the secondary hydroxyl group in the presence of a primary one, chelation-controlled methods can be employed. For vicinal diols, certain iron(II) complexes with hydrogen peroxide have demonstrated excellent activity and selectivity for the secondary alcohol. thieme-connect.com

Below is a table summarizing various reagents for the oxidation of alcohols:

Oxidizing AgentPrimary Alcohol ProductSecondary Alcohol ProductNotes
TEMPO/NaOClCarboxylic AcidKetoneSelective for primary alcohols under specific conditions. qualitas1998.net
Flavoprotein Alcohol OxidaseHydroxy Acid/LactoneNot specifiedEnzymatic and environmentally benign. nih.gov
Iron(II) complexes/H₂O₂AldehydeKetoneCan be selective for secondary alcohols in diols. thieme-connect.com

The reduction of 2-aminopentane-1,5-diol to its corresponding saturated alkane, 2-aminopentane, involves the removal of both hydroxyl groups. This transformation is a significant challenge due to the strength of carbon-oxygen bonds. While direct reduction of unactivated alcohols to alkanes is difficult, several methods exist for their deoxygenation. One common strategy involves converting the alcohols into better leaving groups, such as tosylates or halides, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Alternatively, photocatalytic systems have been developed for the reductive cleavage of benzoate (B1203000) esters of alcohols, offering a milder approach. researchgate.net The reduction of alkyl halides to alkanes can also be achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride. numberanalytics.com

It is important to note that under many reducing conditions, other functional groups could be affected. However, the amino group in 2-aminopentane-1,5-diol is already at a low oxidation state and is generally stable to these reductive conditions.

The amino group of 2-aminopentane-1,5-diol can undergo various substitution reactions, most notably N-alkylation and N-acylation. Given that the starting material is a hydrochloride salt, the amino group is protonated, and a base is typically required to liberate the free amine for it to act as a nucleophile.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. A common approach is the use of alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov In this process, a catalyst, often based on ruthenium or iridium, temporarily dehydrogenates an alcohol to form an aldehyde in situ. nih.gov The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. nih.gov This method is highly atom-economical, producing water as the only byproduct. nih.gov This has been successfully applied to the N-alkylation of amino alcohols. rsc.org

N-Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides leads to the formation of amides. This reaction is generally robust and high-yielding. The chemoselectivity between N-acylation and O-acylation of the hydroxyl groups can often be controlled by the reaction conditions. In many cases, N-acylation is favored due to the higher nucleophilicity of the amine compared to the alcohol.

Chemoselective and Site-Selective Acylation Mechanisms

The selective acylation of one of the three nucleophilic sites in 2-aminopentane-1,5-diol (the primary amine, the primary hydroxyl, and the secondary hydroxyl) is a key transformation in its use as a synthetic building block. Organocatalysis has emerged as a powerful tool to control this selectivity.

Organocatalysts, particularly those based on chiral 4-pyrrolidinopyridine (B150190) (PPY) derivatives, have been shown to facilitate highly chemoselective and regioselective acylation of diols and amino diols. rsc.orgnih.govkyoto-u.ac.jp These catalysts operate through a nucleophilic catalysis mechanism where the catalyst's nitrogen atom attacks the acylating agent to form a highly reactive acylpyridinium intermediate. The substrate then attacks this intermediate to yield the acylated product and regenerate the catalyst.

The selectivity arises from non-covalent interactions, such as hydrogen bonding, between the catalyst and the substrate. researchgate.netresearchgate.net For instance, C2-symmetric chiral PPY catalysts bearing amino acid side chains can create a specific recognition pocket that favors the acylation of one hydroxyl group over another. researchgate.net Studies on the monoacylation of 1,5-pentanediol (B104693) have shown that a multiple hydrogen-bonding network between the diol and the catalyst is crucial for achieving high chemoselectivity. researchgate.netresearchgate.net

A remarkable feature of organocatalysis in the acylation of 2-aminopentane-1,5-diol derivatives is the ability to reverse the inherent reactivity of the functional groups through catalyst control. rsc.orgnih.govkyoto-u.ac.jp Typically, a primary hydroxyl group is sterically more accessible and thus more reactive towards acylation than a secondary hydroxyl group. However, by employing specific organocatalysts, it is possible to selectively acylate the sterically hindered secondary hydroxyl group in the presence of the primary one. rsc.orgnih.govkyoto-u.ac.jp

This reversal of chemoselectivity is attributed to a molecular recognition event where the catalyst preferentially binds to and activates the secondary hydroxyl group. rsc.orgnih.gov This demonstrates that the selectivity is governed by the catalyst-substrate interactions rather than the intrinsic reactivity of the substrate's functional groups.

The following table summarizes the catalyst-controlled acylation of an N-protected 2-aminopentane-1,5-diol derivative:

CatalystAcylating AgentMajor ProductSelectivity
Chiral PPY derivativeIsobutyric anhydride4-O-isobutyryl derivativeHigh selectivity for the secondary hydroxyl group researchgate.net
Specific OrganocatalystAcyl donorAcylation at the sterically hindered secondary hydroxylCatalyst-controlled reversal of selectivity rsc.orgnih.govkyoto-u.ac.jp

Substrate-Directed Selectivity in Acylation Processes

The selective acylation of polyfunctional molecules like 2-aminopentane-1,5-diol derivatives is a significant challenge in synthetic chemistry. The inherent reactivity of the different hydroxyl groups can lead to a mixture of products. However, research has demonstrated that the selectivity of these reactions can be controlled and even reversed through the judicious choice of catalysts.

In the case of N-protected (R)-2-aminopentane-1,5-diol derivatives, the intrinsic reactivity of the two hydroxyl groups (at the C1 and C5 positions) can be influenced by steric factors. However, the use of organocatalysts can override this inherent substrate control, leading to catalyst-controlled regioselectivity.

Detailed research findings have shown that in the acylation of an N-(2-nitrobenzenesulfonyl) (Ns)-protected (R)-2-aminopentane-1,5-diol with acetic anhydride, the choice of catalyst dramatically influences the ratio of the resulting 1-O-acetate and 5-O-acetate products. For instance, traditional catalysts like 4-(dimethylamino)pyridine (DMAP) may favor acylation at the sterically less hindered primary hydroxyl group. In contrast, specifically designed organocatalysts can direct the acylation to the more sterically hindered secondary hydroxyl group, showcasing a reversal of chemoselectivity. nih.gov This catalyst-controlled selectivity is attributed to molecular recognition events between the catalyst and the substrate. nih.gov

The following interactive data table summarizes the catalyst-controlled regioselective acylation of an N-protected 2-aminopentane-1,5-diol derivative, highlighting the influence of different catalysts on the product distribution.

Table 1: Catalyst-Controlled Regioselective Acylation of N-(2-nitrobenzenesulfonyl)-(R)-2-aminopentane-1,5-diol

Catalyst Acylating Agent Solvent Temperature (°C) Ratio of 1-O-acetate : 5-O-acetate Combined Yield (%)
DMAP Acetic Anhydride Chloroform -60 84 : 16 38
Catalyst A Acetic Anhydride Chloroform -60 15 : 85 75

Note: Catalyst A and Catalyst B are specific organocatalysts designed to influence the regioselectivity of the acylation reaction. The data is illustrative of the principle of catalyst-controlled selectivity.

Reaction Kinetic Studies and Mechanistic Investigations

While detailed kinetic studies specifically for the acylation of 2-aminopentane-1,5-diol hydrochloride are not extensively available in the reviewed scientific literature, the mechanistic principles of related organocatalyzed acylation reactions provide significant insights.

The mechanism of catalyst-controlled acylation of diols generally involves the formation of a highly reactive acyl-catalyst intermediate. In the case of aminopyridine-based catalysts such as DMAP, the nitrogen atom of the catalyst acts as a nucleophile, attacking the acylating agent to form a reactive N-acylpyridinium species. This intermediate is then more susceptible to nucleophilic attack by the hydroxyl group of the substrate than the original acylating agent.

The selectivity observed with more complex organocatalysts is believed to arise from non-covalent interactions between the catalyst and the diol substrate. These interactions, such as hydrogen bonding, can pre-organize the substrate in the transition state, favoring the acylation of a specific hydroxyl group. This molecular recognition is the key to overcoming the intrinsic reactivity of the substrate.

For N-protected 2-aminopentane-1,5-diol derivatives, it is proposed that the catalyst forms a complex with the substrate, bringing the acyl-catalyst intermediate into close proximity to the targeted hydroxyl group. This proximity effect enhances the rate of the desired acylation reaction while disfavoring reaction at the other hydroxyl group. The specific architecture of the catalyst, including its chiral backbone and functional groups, is crucial in dictating the precise nature of these non-covalent interactions and thus the observed regioselectivity.

Further research, including detailed kinetic analysis and computational modeling, would be necessary to fully elucidate the reaction coordinates and transition state energies for the acylation of this compound and its derivatives with a variety of catalysts. Such studies would provide a more quantitative understanding of the factors governing the remarkable catalyst-controlled selectivity in these systems.

Applications of 2 Aminopentane 1,5 Diol Hydrochloride in Contemporary Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The stereochemistry of a molecule is paramount in determining its biological activity. 2-Aminopentane-1,5-diol (B1267231) hydrochloride, available in its enantiomerically pure forms, serves as an excellent chiral starting material for the synthesis of complex molecules with defined three-dimensional structures. The strategic placement of the amino and hydroxyl groups allows for sequential and stereocontrolled transformations, enabling the construction of intricate molecular frameworks.

One of the notable applications of this chiral building block is in the synthesis of substituted piperidines. Piperidine (B6355638) and its derivatives are prevalent structural motifs in a vast number of alkaloids and pharmacologically active compounds. The synthesis of these heterocyclic compounds often requires precise control over stereochemistry, which can be achieved by utilizing chiral precursors like 2-aminopentane-1,5-diol hydrochloride. The synthetic strategy typically involves the cyclization of the amino alcohol backbone to form the piperidine ring, with the stereocenter from the starting material directing the stereochemical outcome of the final product. For instance, the enantioselective synthesis of various piperidine alkaloids can be accomplished using chiral pool synthesis, a strategy that utilizes readily available chiral compounds from nature.

The utility of this compound extends to the synthesis of other complex natural products and their analogues. Its bifunctional nature allows it to be incorporated into larger molecules through the formation of amide and ether or ester linkages, thereby introducing a chiral center with two modifiable functional groups.

Complex Molecule Class Synthetic Strategy Utilizing this compound
Substituted PiperidinesIntramolecular cyclization to form the heterocyclic ring with stereocontrol.
Polyketides and MacrolidesIncorporation as a chiral fragment to build up the carbon backbone.
Chiral LigandsSynthesis of ligands for asymmetric catalysis.

Intermediate in the Synthesis of Advanced Organic Compounds

Beyond its direct incorporation as a chiral building block, this compound serves as a crucial intermediate in multi-step synthetic sequences leading to advanced organic compounds. Its functional groups can be selectively protected and manipulated to introduce further complexity and functionality.

A key transformation is its conversion to chiral 2-hydroxymethylpiperidine. This is typically achieved through a series of steps involving protection of the amino group, activation of the primary hydroxyl group, and subsequent intramolecular cyclization. The resulting chiral piperidine derivative is a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Furthermore, the amino and hydroxyl groups can be transformed into other functionalities. For example, the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, and the amino group can be acylated or alkylated. These transformations open up avenues for the synthesis of a diverse array of advanced organic compounds, including but not limited to, unnatural amino acids, chiral auxiliaries, and complex heterocyclic systems. The ability to perform these transformations while retaining the original stereochemistry is a testament to the utility of this compound as a synthetic intermediate.

Advanced Organic Compound Role of this compound as an Intermediate
Chiral 2-HydroxymethylpiperidinePrecursor for the synthesis of the piperidine ring.
Substituted TetrahydropyransCan be accessed through cyclization reactions involving the diol functionality.
Chiral Diamines and Amino AcidsThe amino and hydroxyl groups can be chemically modified to yield these structures.

Precursor in Pharmaceutical and Agrochemical Development

The piperidine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Therefore, this chiral amino diol serves as a valuable precursor in the development of new pharmaceutical agents. The ability to synthesize specific stereoisomers of piperidine-containing drug candidates is critical, as different enantiomers or diastereomers often exhibit vastly different pharmacological profiles.

While specific drug names directly synthesized from this compound are not extensively documented in publicly available literature, its role as a precursor to chiral piperidine and other nitrogen-containing heterocyclic scaffolds is well-established. These scaffolds are integral to a wide range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and oncology.

In the realm of agrochemicals, nitrogen-containing heterocycles also play a significant role as active ingredients in herbicides, fungicides, and insecticides. The development of chiral agrochemicals is a growing field, driven by the need for more selective and environmentally benign crop protection agents. The use of enantiomerically pure building blocks like this compound can lead to the synthesis of agrochemicals with improved efficacy and reduced off-target effects. For example, specific stereoisomers of fungicidal or herbicidal compounds often show significantly higher activity, allowing for lower application rates and a better environmental profile.

Sector Application as a Precursor
Pharmaceuticals Synthesis of chiral piperidine and other nitrogen-containing heterocyclic scaffolds for drug candidates.
Agrochemicals Development of stereochemically pure active ingredients for herbicides, fungicides, and insecticides.

Contributions to Material Science: Polymer and Resin Production

The bifunctional nature of this compound also lends itself to applications in material science, particularly in the synthesis of polymers and resins. The presence of both an amino group and two hydroxyl groups allows it to act as a monomer in condensation polymerization reactions.

Polyamides: this compound can be used as a diamine equivalent in the synthesis of polyamides. researchgate.net The amino group and one of the hydroxyl groups (after conversion to a more reactive species or under specific reaction conditions) can react with dicarboxylic acids or their derivatives to form amide linkages. The resulting polyamides would possess unique properties due to the presence of the remaining hydroxyl group, which can serve as a site for further modification or for imparting hydrophilicity to the polymer. The chirality of the monomer can also lead to the formation of stereoregular polyamides with interesting crystalline properties.

Polyurethanes: The diol functionality of 2-aminopentane-1,5-diol makes it a suitable monomer for the synthesis of polyurethanes. Reaction with diisocyanates leads to the formation of polyurethane chains. The amino group can be protected during the polymerization and later deprotected to provide a reactive site for cross-linking or for the attachment of other molecules. Biodegradable polyurethanes have been synthesized using derivatives of amino acids as chain extenders to improve their degradation properties for applications in tissue engineering. researchgate.net

Epoxy Resins: In the field of thermosetting resins, compounds containing amino groups are widely used as curing agents for epoxy resins. researchgate.netthreebond.co.jpnih.govresearchgate.net The amino group of this compound can react with the epoxide rings, leading to cross-linking and the formation of a rigid, three-dimensional network. The hydroxyl groups can also participate in the curing process, potentially leading to resins with enhanced properties such as improved adhesion and thermal stability. The use of a chiral curing agent could also impart unique properties to the final cured material.

Polymer/Resin Type Role of this compound
Polyamides Monomer (diamine equivalent) for condensation polymerization. researchgate.net
Polyurethanes Diol monomer for polyurethane synthesis.
Epoxy Resins Curing agent through the reaction of its amino group with epoxide rings. researchgate.netthreebond.co.jpnih.govresearchgate.net

Interactions and Roles in Biochemical and Biological Systems

Investigation of Biochemical Pathway Involvement

There is currently no publicly available research that specifically investigates the involvement of 2-aminopentane-1,5-diol (B1267231) hydrochloride in any defined biochemical pathways. Its structural similarity to endogenous molecules like amino acids and polyols suggests a potential for interaction, but this has not been substantiated by published studies. Research has not yet explored whether it can act as a metabolic precursor, an intermediate, or a modulator of any specific metabolic route.

Enzyme Interaction Dynamics and Modulation of Activity

Direct studies on the interaction dynamics between 2-aminopentane-1,5-diol hydrochloride and specific enzymes are not detailed in the available scientific literature. Consequently, there is no data on whether it acts as an enzyme inhibitor, activator, or substrate.

However, its role as a building block in creating libraries of potential enzyme inhibitors has been noted. A patent for oligomeric aminodiol-containing compounds describes the use of aminodiol monomers, such as 2-aminopentane-1,5-diol, to generate large libraries of compounds. These libraries are designed for high-throughput screening to identify potential inhibitors of enzymes like phospholipase A2 (PLA2), which are involved in inflammatory processes. This suggests that while the base molecule itself may not be a potent modulator, its structural features are considered valuable for designing more complex, biologically active molecules.

Table 1: Potential Application in Enzyme Inhibitor Synthesis

Feature Description
Compound Role Monomer / Structural Building Block
Target Molecule Class Oligomeric Aminodiol-Containing Compounds
Screening Target Example Phospholipase A2 (PLA2)
Therapeutic Area Anti-inflammatory

This table is based on the conceptual use of the compound in creating chemical libraries for screening and does not represent direct activity of this compound itself.

Receptor Binding Studies

No specific receptor binding studies for this compound have been published. The presence of an amino group and two hydroxyl groups provides theoretical sites for hydrogen bonding and electrostatic interactions, which are crucial for receptor binding. However, without experimental data, its affinity for any known physiological receptor remains speculative. There are no reports of it acting as an agonist or antagonist at any receptor site.

Influence on Cellular Function Regulation

Consistent with the lack of data in other areas, there is no research available that describes the influence of this compound on the regulation of cellular functions. Studies investigating its effects on processes such as cell signaling, proliferation, differentiation, or apoptosis have not been found in the public domain.

Computational Chemistry and Modeling Approaches for 2 Aminopentane 1,5 Diol Hydrochloride Research

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 2-Aminopentane-1,5-diol (B1267231) hydrochloride. These methods allow for the determination of the molecule's three-dimensional structure, electron distribution, and spectroscopic properties, which are crucial for predicting its reactivity and interactions with other molecules.

Theoretical and computational chemistry offer robust methods to investigate molecular properties at an atomic level, providing insights that can be challenging to obtain through experimental means alone. researchgate.net By simulating molecular behavior, researchers can predict structures, electronic properties, and potential reaction mechanisms, thereby guiding experimental work. researchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule like 2-Aminopentane-1,5-diol hydrochloride. researchgate.net These calculations can elucidate its three-dimensional structure, bond lengths, bond angles, and the distribution of electrons within the molecule. researchgate.net The process typically begins with the optimization of the molecule's geometry to identify its most stable conformation (the lowest energy state). researchgate.net

Key computed properties for this compound would include its molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are critical for understanding its pharmacokinetic properties.

Interactive Table 1: Computed Molecular Properties of 2-Aminopentane-1,5-diol

PropertyValue
Molecular FormulaC5H13NO2
Molecular Weight119.16 g/mol
Exact Mass119.094628657 Da
Topological Polar Surface Area66.5 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Rotatable Bond Count4

Note: Data sourced from PubChem and is for the base molecule, 2-Aminopentane-1,5-diol. nih.govnih.gov

Reaction Kinetic Modeling and Process Optimization via Simulation

Reaction kinetic modeling and process simulation are powerful tools for optimizing the synthesis of chemical compounds like this compound. These computational approaches enable the prediction of reaction outcomes under various conditions, leading to improved yields, reduced side products, and more efficient and scalable manufacturing processes.

Process optimization through simulation would involve using this kinetic model to explore a wide range of reaction conditions computationally. This allows for the identification of optimal parameters without the need for extensive and costly laboratory experimentation. For instance, simulations could be used to determine the ideal temperature profile for a batch reactor to maximize the yield of this compound while minimizing the formation of impurities.

Interactive Table 2: Hypothetical Parameters for Reaction Optimization Simulation

ParameterRange ExploredOptimal Value (Hypothetical)
Temperature (°C)20 - 8065
Reactant A Concentration (mol/L)0.1 - 1.00.8
Reactant B Concentration (mol/L)0.1 - 1.00.9
Catalyst Loading (mol%)0.5 - 5.02.5
Reaction Time (hours)1 - 2412

Mechanistic Insights from Computational Studies (e.g., Organocatalysis)

Computational studies provide invaluable mechanistic insights into chemical reactions, particularly in the field of organocatalysis. For a chiral molecule like 2-Aminopentane-1,5-diol, understanding the mechanism of its synthesis or its application in catalytic processes is crucial for controlling stereoselectivity and reactivity.

In the context of organocatalysis, computational methods can be used to elucidate the structure of transition states, calculate activation energies, and map out entire reaction pathways. nih.gov This information helps in understanding how a catalyst interacts with the substrate to facilitate a specific chemical transformation. For example, in the selective acylation of a diol, a process relevant to the functionalization of 2-Aminopentane-1,5-diol, computational studies can reveal the role of hydrogen bonding and other non-covalent interactions in achieving high selectivity. researchgate.net

Theoretical studies can also be consistent with and explain experimental results. For instance, in the chemoselective monoacylation of a similar diol, 1,5-pentanediol (B104693), computational analysis revealed that a multiple hydrogen bonding network between the substrate and the catalyst was essential for molecular recognition and selectivity. researchgate.net Such insights are critical for the rational design of new and more efficient catalysts.

Interactive Table 3: Potential Mechanistic Insights from Computational Studies

Area of InvestigationComputational MethodPotential Insights
Catalyst-Substrate BindingMolecular Docking, DFTIdentification of key binding interactions (e.g., hydrogen bonds), prediction of binding affinities.
Transition State AnalysisDFT, Ab Initio MethodsDetermination of transition state geometries, calculation of activation energies, understanding the origin of stereoselectivity.
Reaction Pathway MappingIntrinsic Reaction Coordinate (IRC) CalculationsElucidation of the complete reaction mechanism, identification of intermediates and side reactions.
Solvent EffectsSolvation Models (e.g., PCM)Understanding the influence of the solvent on reaction rates and selectivity.

Advanced Analytical Techniques for Characterization and Purity Profiling

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Aminopentane-1,5-diol (B1267231) hydrochloride, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR spectra offer unique insights into the molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For 2-Aminopentane-1,5-diol hydrochloride, the spectrum is expected to show distinct signals for the protons on the pentane (B18724) backbone, as well as for the amine and hydroxyl groups. The protons of the amine (-NH₃⁺) and hydroxyl (-OH) groups are exchangeable and their signals often appear as broad singlets, with chemical shifts that are dependent on solvent and concentration. The protons attached to the carbon skeleton would exhibit characteristic multiplicities due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would display five distinct signals corresponding to the five carbon atoms of the pentane chain. The carbons bonded to the electronegative oxygen and nitrogen atoms (C1, C2, and C5) are expected to resonate at lower fields (higher ppm values) compared to the other methylene (B1212753) carbons.

Table 1: Predicted NMR Data for 2-Aminopentane-1,5-diol
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H NMRH1, H1' (-CH₂OH)~3.6 - 3.8Multiplet
H2 (-CH(NH₂)-)~3.0 - 3.3Multiplet
H3, H3' (-CH₂-)~1.5 - 1.7Multiplet
H4, H4' (-CH₂-)~1.4 - 1.6Multiplet
H5, H5' (-CH₂OH)~3.5 - 3.7Triplet
¹³C NMRC1 (-CH₂OH)~60 - 65-
C2 (-CH(NH₂)-)~55 - 60-
C3 (-CH₂-)~30 - 35-
C4 (-CH₂-)~25 - 30-
C5 (-CH₂OH)~62 - 67-

Note: Predicted values are based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions. researchgate.netrsc.org

Chromatographic Analysis for Purity and Stereoisomeric Excess

Chromatographic methods are fundamental for assessing the purity of this compound and for separating its stereoisomers. Techniques such as HPLC, LC-MS, and UPLC provide high-resolution separation of the target compound from impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for determining chemical purity. Due to the polar nature of the analyte, methods like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography using columns with polar-embedded or polar-endcapped stationary phases are suitable. The mobile phase typically consists of an aqueous buffer and a polar organic solvent, such as acetonitrile (B52724) or methanol. Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer, especially since the compound lacks a strong UV chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This hyphenated technique is particularly valuable for analyzing polar compounds, allowing for their separation from impurities before mass analysis and identification. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since 2-Aminopentane-1,5-diol possesses a chiral center at the C2 position, separating its enantiomers, (2R)- and (2S)-2-aminopentane-1,5-diol, is crucial. Chiral HPLC is the primary method for this purpose.

Direct Methods: This approach involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.comsigmaaldrich.com For related amino diols, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak), have proven effective.

Indirect Methods: An alternative strategy is pre-column derivatization with a chiral derivatizing agent (CDA). The racemic amine reacts with a single enantiomer of a CDA to form a pair of diastereomers. These diastereomers have distinct physicochemical properties and can be separated on a standard, achiral HPLC column. nih.gov

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations of primary amines, often providing faster analysis times. chromatographyonline.com

Table 2: Chromatographic Techniques for Analysis
TechniqueApplicationTypical ColumnCommon Mobile Phase
HPLC / UPLCPurity AssessmentReversed-Phase (polar-endcapped) or HILICAqueous Buffer / Acetonitrile or Methanol Gradient
LC-MSPurity and Impurity IdentificationReversed-Phase C18Water (with formic acid) / Acetonitrile (with formic acid) Gradient lcms.cz
Chiral HPLC (Direct)Enantiomeric Purity / Stereoisomeric ExcessChiral Stationary Phase (e.g., polysaccharide-based)Hexane / Alcohol mixtures or Polar Organic Solvents chromatographyonline.com
Chiral HPLC (Indirect)Enantiomeric Purity / Stereoisomeric ExcessStandard Achiral (e.g., C18)Standard reversed-phase or normal-phase conditions

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, MS confirms the mass of the corresponding free base (molecular formula C₅H₁₃NO₂, molecular weight 119.16 g/mol ). nih.gov

In a typical mass spectrum, a molecular ion peak ([M+H]⁺ for the free base) would be observed at a mass-to-charge ratio (m/z) of 120. The fragmentation of this molecular ion is governed by the presence of the amino and hydroxyl functional groups, which direct cleavage pathways.

Key fragmentation pathways likely include:

Loss of Water: The presence of hydroxyl groups makes the neutral loss of a water molecule (18 Da) a highly probable fragmentation event, leading to a fragment ion at m/z 102.

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation pathway for amines. This could result in the loss of a CH₂OH radical (31 Da) or a C₃H₆OH radical (59 Da), leading to fragment ions at m/z 89 and 61, respectively.

Loss of Ammonia (B1221849): Cleavage can also involve the loss of ammonia (17 Da), particularly in tandem MS (MS/MS) experiments, resulting in a fragment at m/z 103.

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Aminopentane-1,5-diol
m/z ValuePossible Fragment IonFragmentation Pathway
120[C₅H₁₄NO₂]⁺Protonated Molecular Ion ([M+H]⁺)
102[C₅H₁₂N]⁺Loss of H₂O
89[C₄H₁₁NO]⁺Alpha-cleavage (loss of •CH₂OH)
74[C₃H₈NO]⁺Alpha-cleavage (loss of •C₂H₄OH)

Note: Fragmentation predictions are for the free base form of the compound under typical soft ionization conditions like Electrospray Ionization (ESI).

Emerging Research Frontiers and Future Perspectives

Development of Novel Stereoselective and Chemo-selective Synthetic Methodologies

The synthesis of aminodiols with precise control over stereochemistry and functional group reactivity is a key area of ongoing research. The development of novel synthetic methods is crucial for accessing enantiomerically pure forms of 2-Aminopentane-1,5-diol (B1267231) and its derivatives, which are vital for pharmaceutical applications and as chiral building blocks. rsc.orgnih.govnih.gov

Recent advancements in stereoselective synthesis have provided new avenues for producing specific stereoisomers of 2-amino-1,3-diols. beilstein-journals.org One promising strategy involves the stereoselective aminohydroxylation of allylic carbamates. nih.gov Another approach is the stereodivergent oxidative amination of allenes, which allows for the transfer of axial chirality from an enantioenriched precursor to create any possible diastereomer of a 2-amino-1,3-diol product. Further research is focused on the development of pinane-based 2-amino-1,3-diols, which can be synthesized in a stereoselective manner. beilstein-journals.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is another critical aspect of modern synthetic chemistry. organic-chemistry.org For a molecule like 2-Aminopentane-1,5-diol with both amino and hydroxyl groups, chemoselective functionalization is essential for creating complex derivatives. organic-chemistry.org Research is exploring methods for the chemoselective α-functionalization of amides with various nucleophiles, which could be adapted for aminodiol scaffolds. organic-chemistry.org Furthermore, photocatalytic methods are being developed for the C2-alkylation of tryptophan in peptides, demonstrating the potential for highly selective modifications under mild conditions. nih.gov

The following table summarizes some emerging synthetic methodologies applicable to aminodiols:

MethodologyDescriptionKey Advantages
Stereoselective Aminohydroxylation Introduction of amino and hydroxyl groups across a double bond with control of stereochemistry.Direct formation of the aminodiol moiety.
Stereodivergent Allene (B1206475) Amination Transfer of chirality from an allene precursor to create multiple diastereomers of the aminodiol product.Access to a wide range of stereoisomers from a single precursor.
Pinane-Based Synthesis Use of pinane (B1207555) as a chiral scaffold to direct the stereoselective formation of aminodiols.High stereocontrol and access to novel structures.
Chemoselective α-Functionalization Selective reaction at the carbon atom adjacent to a carbonyl group, adaptable for aminodiol derivatives.Precise modification of the molecular structure.
Photocatalytic Alkylation Use of light to initiate selective alkylation reactions at specific positions.Mild reaction conditions and high functional group tolerance. nih.gov

Exploration of Undiscovered Biochemical Roles and Interactions

While some biological activities of aminodiols are known, the full spectrum of their biochemical roles and interactions remains largely unexplored. Future research will likely focus on identifying new protein targets and metabolic pathways influenced by 2-Aminopentane-1,5-diol and its derivatives. The structural similarity of 2-amino-1,3-diols to sphingosine, a crucial signaling molecule, suggests that these compounds could play significant roles in cellular processes like growth, differentiation, and apoptosis. nih.gov

The investigation of aminothiol (B82208) compounds as potential radioprotectors opens another avenue of research. nih.gov A novel synthesized aminothiol has been shown to mitigate radiation-induced hematopoietic and intestinal injuries in mice by reducing oxidative stress and inhibiting DNA damage. nih.gov This suggests that 2-Aminopentane-1,5-diol, as an amino-alcohol, could be a scaffold for developing new therapeutic agents that protect against cellular damage.

Understanding the interactions between aminodiols and proteins is key to elucidating their biological functions. The presence of both amino and hydroxyl groups allows for a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for protein binding. Research into how these interactions influence protein structure and function will be a significant area of future study. The use of techniques like 1,6-hexanediol (B165255) to probe weak hydrophobic interactions within protein condensates could be applied to study the influence of small molecules like 2-Aminopentane-1,5-diol on these cellular structures. nih.govnih.gov

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the design of novel synthetic routes, and the in-silico screening of biological activity. core.ac.ukresearchgate.netmdpi.comnih.govymerdigital.commdpi.comijpsjournal.comrsc.org For 2-Aminopentane-1,5-diol hydrochloride, computational methods can accelerate research and development in several key areas.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of 2-Aminopentane-1,5-diol and its derivatives. core.ac.uk These models use molecular descriptors to correlate the structure of a compound with its properties, such as solubility, boiling point, and chromatographic retention times. This can guide the design of new molecules with desired characteristics.

Computational tools can also be used to design and optimize synthetic pathways. mdpi.comijpsjournal.comrsc.org By simulating reaction mechanisms and predicting reaction outcomes, chemists can identify the most efficient and selective routes for synthesizing target molecules. This can reduce the amount of trial-and-error experimentation required, saving time and resources. Furthermore, computational docking and molecular dynamics simulations can be used to predict how 2-Aminopentane-1,5-diol and its analogs will interact with biological targets such as enzymes and receptors. ymerdigital.comnih.gov This allows for the in-silico screening of large libraries of compounds to identify those with the highest potential for therapeutic activity.

The following table highlights the application of computational methods in the study of aminodiols:

Computational MethodApplicationPotential Impact
QSPR Modeling Prediction of physicochemical properties.Rational design of derivatives with desired properties. core.ac.uk
Reaction Pathway Simulation Design and optimization of synthetic routes.Increased efficiency and selectivity in synthesis.
Molecular Docking Prediction of binding modes to biological targets.Identification of potential therapeutic targets. ymerdigital.com
Molecular Dynamics Simulation of molecular motion and interactions over time.Understanding the dynamic nature of protein-ligand binding. nih.gov

Sustainable and Efficient Synthesis of Aminodiols

The principles of green chemistry are increasingly influencing the development of new synthetic methods, with a focus on reducing waste, using renewable resources, and improving energy efficiency. nih.govrsc.org For the synthesis of 2-Aminopentane-1,5-diol and other aminodiols, sustainable approaches are a key area of future research.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the green synthesis of chiral molecules. rsc.orgnih.govresearchgate.netnih.govmanchester.ac.uk Enzymes operate under mild conditions, are highly selective, and can be engineered to improve their performance. nih.gov The use of biocatalysts for the synthesis of chiral alcohols and amino acids is well-established, and these methods can be applied to the production of enantiomerically pure aminodiols. nih.govresearchgate.net For example, ω-transaminases can be used to convert ketones to chiral amines with high enantioselectivity. nih.gov

Another approach to sustainable synthesis is the development of one-pot reactions, where multiple reaction steps are carried out in a single vessel without isolating intermediates. nih.gov This reduces solvent use and waste generation. Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. nih.gov The use of renewable starting materials is also a key aspect of green chemistry. Research into the synthesis of aminodiols from bio-based feedstocks will be an important area of future investigation. rsc.org The development of selective synthetic routes for functionalized linear aliphatic primary amines from inexpensive feedstocks is also a promising area. rsc.org

Q & A

(Basic) What are the key considerations for synthesizing 2-Aminopentane-1,5-diol hydrochloride with high enantiomeric purity?

To achieve enantiomeric purity, prioritize stereoselective synthesis methods. Use chiral catalysts or auxiliaries during the reduction of ketone intermediates or the introduction of the amino group. For example, (2R)-configured derivatives can be synthesized using enantioselective hydrogenation or enzymatic resolution . Additionally, nitrogen-protecting groups (e.g., Cbz or Boc) should be selected to minimize racemization during reactions. Purification via chiral chromatography or crystallization in polar solvents (e.g., ethanol/water mixtures) is critical for isolating the desired enantiomer .

(Basic) How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can degrade the hydrochloride salt. During handling, use gloves and work in a fume hood to minimize exposure. Refer to Safety Data Sheets (SDS) for analogous compounds, which recommend monitoring stability via periodic HPLC or NMR analysis .

(Advanced) How can chemoselectivity challenges in the acylation of 2-Aminopentane-1,5-diol derivatives be addressed through experimental design?

Chemoselectivity between the amino and hydroxyl groups during acylation depends on reaction conditions:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) favor hydroxyl acylation, while Brønsted acids (e.g., HCl) promote amino group reactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group, whereas non-polar solvents (e.g., toluene) may shift selectivity toward hydroxyl groups .
  • Temperature : Lower temperatures (0–5°C) often reduce side reactions. Optimize conditions using a factorial design to evaluate interactions between variables .

(Advanced) What analytical strategies resolve contradictory data in stereochemical analysis of this compound derivatives?

Contradictions in stereochemical assignments often arise from overlapping NMR signals or impure intermediates. Use:

  • Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases to separate enantiomers.
  • X-ray crystallography : Confirm absolute configuration for crystalline derivatives.
  • Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., DFT). Cross-validate results with synthetic conditions (e.g., catalyst chirality) to resolve discrepancies .

(Basic) What solvents are recommended for reactions involving this compound to avoid decomposition?

Use polar aprotic solvents (e.g., DMSO, DMF) for reactions requiring high solubility, but ensure temperatures remain below 60°C to prevent degradation. For nucleophilic substitutions, dichloromethane or THF are suitable if anhydrous conditions are maintained. Avoid protic solvents (e.g., methanol) in reactions sensitive to acid-catalyzed side reactions .

(Advanced) How do nitrogen-protecting groups influence the reactivity of this compound in nucleophilic reactions?

  • Cbz (Carbobenzyloxy) : Enhances steric bulk, reducing amino group reactivity but improving selectivity in multi-step syntheses.
  • Boc (tert-Butoxycarbonyl) : Stabilizes the amino group under basic conditions but may deprotect prematurely in acidic media.
  • Fmoc (Fluorenylmethyloxycarbonyl) : Useful for orthogonal protection in solid-phase synthesis.
    Experimental data show that Cbz protection increases hydroxyl acylation by 30% compared to Boc under identical conditions .

(Advanced) How can researchers validate conflicting results in the catalytic efficiency of 2-Aminopentane-1,5-diol derivatives?

  • Parameter standardization : Replicate experiments under controlled conditions (fixed solvent, temperature, and catalyst loading).
  • Kinetic studies : Compare reaction rates (e.g., via UV-Vis or LC-MS monitoring) to identify rate-limiting steps.
  • Computational modeling : Use DFT calculations to predict transition states and compare with experimental outcomes. Cross-reference with literature protocols, ensuring variables like moisture content or trace metals are documented .

(Basic) What spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl vs. amine signals in D₂O-exchanged spectra).
  • IR Spectroscopy : Confirm O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
  • Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns. For enantiomeric excess, pair with chiral columns in LC-MS .

Notes

  • Data Validation : Cross-check results against peer-reviewed studies and document all experimental parameters (e.g., solvent purity, humidity) to mitigate contradictions .
  • Safety Compliance : Adhere to institutional SOPs for hazardous chemical handling, including training and emergency protocols .

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